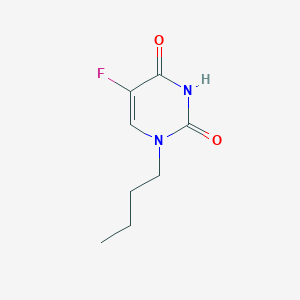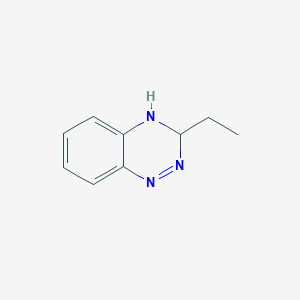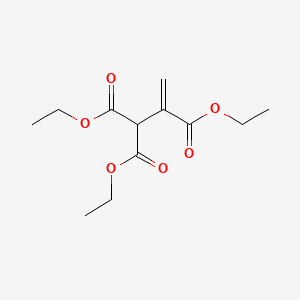![molecular formula C13H12N4O6 B14470476 2,2'-[Methylenebis(oxy)]bis(4-nitroaniline) CAS No. 67499-04-1](/img/structure/B14470476.png)
2,2'-[Methylenebis(oxy)]bis(4-nitroaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[Methylenebis(oxy)]bis(4-nitroaniline) is an organic compound with the molecular formula C13H12N4O4 It is characterized by the presence of two nitroaniline groups connected by a methylene bridge through oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Methylenebis(oxy)]bis(4-nitroaniline) typically involves the reaction of 4-nitroaniline with formaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of 2,2’-[Methylenebis(oxy)]bis(4-nitroaniline) may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[Methylenebis(oxy)]bis(4-nitroaniline) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamine derivatives.
Substitution: Formation of substituted nitroaniline derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-[Methylenebis(oxy)]bis(4-nitroaniline) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,2’-[Methylenebis(oxy)]bis(4-nitroaniline) involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interactions. The methylene bridge and oxygen atoms provide structural flexibility, allowing the compound to adopt various conformations and interact with different molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Methylenebis(2-nitroaniline): Similar structure but with different substitution patterns on the aromatic rings.
2,2’-[Methylenebis(4,1-phenyleneoxymethylene)]bis-: Contains oxirane groups instead of nitro groups.
Uniqueness
2,2’-[Methylenebis(oxy)]bis(4-nitroaniline) is unique due to its specific arrangement of nitroaniline groups connected by a methylene bridge through oxygen atoms. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
67499-04-1 |
|---|---|
Molekularformel |
C13H12N4O6 |
Molekulargewicht |
320.26 g/mol |
IUPAC-Name |
2-[(2-amino-5-nitrophenoxy)methoxy]-4-nitroaniline |
InChI |
InChI=1S/C13H12N4O6/c14-10-3-1-8(16(18)19)5-12(10)22-7-23-13-6-9(17(20)21)2-4-11(13)15/h1-6H,7,14-15H2 |
InChI-Schlüssel |
SGIJAIDSMIJOGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OCOC2=C(C=CC(=C2)[N+](=O)[O-])N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate](/img/structure/B14470421.png)


![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14470439.png)
![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)]]bis-](/img/structure/B14470447.png)





